molecular formula C5H2BrIOS B6180155 3-bromo-5-iodothiophene-2-carbaldehyde CAS No. 2613383-81-4

3-bromo-5-iodothiophene-2-carbaldehyde

Cat. No.: B6180155
CAS No.: 2613383-81-4
M. Wt: 316.9
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Description

Molecular Formula: C₅H₂BrIOS
Molecular Weight: 316.94 g/mol
IUPAC Name: 3-Bromo-5-iodothiophene-2-carbaldehyde
Structure: A thiophene ring substituted with bromine at position 3, iodine at position 5, and an aldehyde group at position 2 (Fig. 1) .

Properties

CAS No.

2613383-81-4

Molecular Formula

C5H2BrIOS

Molecular Weight

316.9

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-iodothiophene-2-carbaldehyde typically involves halogenation and formylation reactionsThis reaction involves the use of reagents such as N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-iodothiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Organolithium reagents (e.g., n-butyllithium) or Grignard reagents (e.g., phenylmagnesium bromide) in anhydrous solvents.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol

Major Products Formed

Scientific Research Applications

3-bromo-5-iodothiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-5-iodothiophene-2-carbaldehyde depends on its chemical reactivity. The presence of both bromine and iodine atoms allows for selective functionalization, making it a versatile intermediate in organic synthesis. The aldehyde group can participate in nucleophilic addition reactions, forming various derivatives with potential biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Thiophene Aldehydes

The table below compares key thiophene derivatives with halogen and aldehyde substitutions:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Differences vs. Target Compound
3-Bromo-5-iodothiophene-2-carbaldehyde C₅H₂BrIOS Br (C3), I (C5), CHO (C2) 316.94 Reference compound
5-Bromo-2-iodothiophene-3-carbaldehyde C₅H₂BrIOS Br (C5), I (C2), CHO (C3) 316.94 Altered halogen/aldehyde positions; impacts electronic distribution and regioselectivity
3-Bromo-5-chlorothiophene-2-carbaldehyde C₅H₂BrClOS Br (C3), Cl (C5), CHO (C2) 237.49 Chlorine (smaller, less polarizable) reduces cross-coupling efficiency compared to iodine
5-Bromothiophene-2-carbaldehyde C₅H₃BrOS Br (C5), CHO (C2) 191.04 Lacks iodine; limited to mono-halogenation pathways

Reactivity Insights :

  • Iodine’s polarizability enhances oxidative addition in metal-catalyzed reactions, whereas bromine requires harsher conditions .
  • Aldehyde position (C2 vs. C3) alters steric accessibility for nucleophilic attacks .

Functional Group Variations

Carboxylic Acid Derivatives
  • 5-Bromo-2-iodothiophene-3-carboxylic Acid (C₅H₂BrIO₂S): Replaces the aldehyde with a carboxylic acid. This modification shifts reactivity toward amidation/esterification rather than condensations, broadening pharmaceutical utility (e.g., protease inhibitors) .
Methyl-Substituted Analogs
  • 4-Bromo-5-methylthiophene-2-carbaldehyde (C₆H₅BrOS): A methyl group at C5 reduces electrophilicity at the thiophene ring, slowing halogen displacement but improving stability in hydrophobic environments .

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